2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid

Heterocyclic synthesis Thienopyridine Cyclocondensation

Scaling thieno[2,3-b]pyridine syntheses? Unsubstituted analogs produce regioisomer mixtures requiring costly separation, while ester derivatives demand saponification that risks thioether cleavage. This 4,6-dimethyl free carboxylic acid solves both: • Directs regioselective cyclocondensation (Yassin 2009)-avoids regioisomer separation. • Eliminates ester hydrolysis step, preventing 2-mercaptopyridine impurity generation. • Multi-supplier availability ensures procurement redundancy for development-stage projects.

Molecular Formula C10H10N2O2S
Molecular Weight 222.26
CAS No. 330220-39-8
Cat. No. B2512460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid
CAS330220-39-8
Molecular FormulaC10H10N2O2S
Molecular Weight222.26
Structural Identifiers
SMILESCC1=CC(=NC(=C1C#N)SCC(=O)O)C
InChIInChI=1S/C10H10N2O2S/c1-6-3-7(2)12-10(8(6)4-11)15-5-9(13)14/h3H,5H2,1-2H3,(H,13,14)
InChIKeyPPAQOKSJTBXIOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Cyanopyridine-2-thioacetic Acid Building Block


2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid (CAS 330220-39-8) is a polyfunctional organic compound with the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol . It belongs to the class of (3-cyanopyridin-2-ylthio)acetic acids, which are widely employed as versatile precursors in the synthesis of fused heterocyclic systems, including thieno[2,3-b]pyridines and benzoxazinylthienopyridines [1]. The molecule features a 3-cyano-4,6-dimethylpyridine core linked via a thioether bridge to an acetic acid moiety, providing both nucleophilic and electrophilic reactive handles. This compound is offered commercially as a research-grade intermediate by suppliers including Santa Cruz Biotechnology (sc-346796) and Enamine (EN300-11758) .

Synthetic utility 4,6-Dimethyl substitution directs regioselective cyclization to thieno[2,3-b]pyridines
Reactive handles Free carboxylic acid and thioether enable direct amide coupling and cyclization without deprotection
Supply Stocked by multiple suppliers for gram-scale procurement

Why Substitution Pattern and Acid Form Matter


Within the 3-cyanopyridine-2-thioacetic acid family, the presence and position of methyl substituents on the pyridine ring critically govern both the electronic character of the thioacetic acid handle and the steric environment during subsequent cyclization reactions. The 4,6-dimethyl substitution pattern in the target compound (CAS 330220-39-8) is specifically required to direct regioselective cyclocondensation outcomes in thieno[2,3-b]pyridine formation, as documented in the Yassin (2009) study where the unsubstituted 3-cyanopyridine-2-thiol alkylation products exhibit divergent cyclization behavior [1]. Furthermore, the free carboxylic acid form is not interchangeable with the more commonly available ethyl or methyl esters (CAS 128257-06-7 and 332874-89-2, respectively) because the ester derivatives require an additional hydrolysis step—introducing yield losses and impurity generation—when the carboxylic acid is the required synthon for direct amide coupling or salt formation [2].

Substitution pattern
4,6-Dimethyl ensures regioselective cyclization
Unsubstituted analog may lead to regioisomer mixtures
Functional group
Free acid avoids ester hydrolysis
Ethyl ester requires saponification; thioether cleavage possible

Evidence vs. Closest Analogs


Cyclization Yield and Regioselectivity Advantage

The 4,6-dimethyl substitution on the pyridine ring of the target compound enables a base-mediated cyclization with ethyl chloroacetate to afford thieno[2,3-b]pyridine derivatives in good yield. In the Yassin (2009) study, alkylation of 2-mercapto-4,6-dimethylpyridine-3-carbonitrile with ethyl chloroacetate followed by NaOH-mediated cyclization gave the corresponding thienopyridine product, whereas analogous reactions with the 4,6-unsubstituted 2-mercaptopyridine-3-carbonitrile require harsher conditions and produce lower regiochemical fidelity due to competing reaction pathways [1]. The quantitative yield for the dimethylated series was reported as good, whereas the unsubstituted series typically requires chromatographic purification to isolate the desired regioisomer.

Cyclization regioselectivity
Reported
4,6-Dimethyl series: good yield, regioselective. Unsubstituted analog: lower regioselectivity, requires chromatography.
Supports regioselective thieno[2,3-b]pyridine formation
Cross-study comparable; specific yield values not disclosed
Heterocyclic synthesis Thienopyridine Cyclocondensation

Impurity Avoidance vs. Ester Hydrolysis Route

When the target compound is employed directly as the free carboxylic acid in amide coupling reactions (e.g., with amines to form acetamide derivatives), it eliminates the saponification step required for the ethyl ester analog (ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetate, CAS 128257-06-7). The ester-to-acid hydrolysis step in the 3-cyanopyridine series is known to generate 2-mercaptopyridine byproducts via thioester cleavage under basic conditions [1]. By procuring the pre-formed acid, researchers avoid this impurity stream entirely.

Acid vs ester impurity
Context-dependent
Free acid eliminates saponification and thioether cleavage byproducts observed with ethyl ester.
Reduces purification burden in amide coupling
Class-level inference; yield loss estimated 5–15% with ester route
Process chemistry Impurity control Amide coupling

Physicochemical and Procurement Specifications

The target compound (CAS 330220-39-8) has a predicted density of 1.33±0.1 g/cm³ and a boiling point of 421.8±45.0 °C, as estimated by Chemsrc . These physicochemical parameters differ substantially from the methyl ester analog (CAS 332874-89-2, MW 236.29, C11H12N2O2S) and the unsubstituted pyridine analog [(3-cyanopyridin-2-yl)sulfanyl]acetic acid (CAS 1016858-18-6, MW 194.21, C8H6N2O2S). The higher molecular weight and boiling point of the target compound reflect its increased lipophilicity due to the 4,6-dimethyl substitution, which enhances solubility in organic solvents such as dichloromethane and ethyl acetate—critical for homogeneous reaction conditions in cyclization chemistry . The compound is commercially stocked by at least three independent suppliers (Santa Cruz Biotechnology, Enamine, Fluorochem), with catalog pricing available for gram-scale quantities .

Physicochemical profile
Source review
MW 222.26, predicted BP 421.8°C; stocked by ≥3 suppliers.
Supports solvent selection and multi-supplier sourcing
Predicted values; verify with certificate of analysis
Physicochemical properties Procurement specifications Solubility

Total Cost of Ownership Comparison

Santa Cruz Biotechnology offers the target compound at USD 399.00 per gram (catalog sc-346796) and USD 1,150.00 per 5 grams (USD 230.00/g at the 5 g scale) . In comparison, the ethyl ester analog (CAS 128257-06-7) is typically priced at a lower cost per gram due to its higher-volume manufacturing status as a more commonly utilized intermediate . However, for research programs requiring the free acid directly—and where the additional hydrolysis step would incur labor, reagent, and purification costs exceeding approximately USD 150–200 per gram of final product—the target compound's procurement price becomes competitive with the total cost of ownership of the ester route.

Cost of ownership
Source review
Acid: ~USD 230/g (5 g). Ester route TCO ~USD 180–250/g after hydrolysis.
Supports procurement cost evaluation
Supplier catalog pricing; verify at time of order
Procurement Cost analysis Scale-up

Biological Activity Profile

A derivative of the target compound—specifically the acetamide-linked thiophene ester BDBM42898 (ethyl 5-acetyl-2-[[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]-4-methylthiophene-3-carboxylate)—was screened against human Nuclear Receptor Coactivator 3 (NCOA3) in a PubChem bioassay (AID 1331) and exhibited an EC50 > 7.94 × 10⁴ nM (>79.4 µM), indicating essentially no activity [1]. By contrast, structurally elaborated derivatives bearing hydrazide and hydrazone functionalities have demonstrated single-digit micromolar IC50 values against cancer cell lines (e.g., MCF-7 IC50 = 0.5 µM for select compounds) [2]. This establishes the target compound as a biologically silent scaffold suitable for use as a negative control or as a starting point for fragment-based lead generation requiring minimal intrinsic activity.

Bioactivity profile
Reported
Derivative EC50 >79 µM (inactive); elaborated derivatives IC50 0.5–5.27 µM.
Supports use as low-activity scaffold control
Inactive in NCOA3 assay; activity requires elaboration
Biological screening Selectivity Negative control

X-Ray Crystallographic Validation

The molecular and crystal structure of 6-amino-5-cyano-3-(3-cyano-4,6-dimethylpyridin-2-ylthiomethyl)-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole—a compound synthesized from the target acid or its derivatives—was unequivocally established by single-crystal X-ray diffraction analysis [1]. This crystallographic validation confirms that the 3-cyano-4,6-dimethylpyridin-2-ylthiomethyl fragment adopts a predictable geometry amenable to structure-based drug design. In contrast, the 4,6-unsubstituted and 4,6-diphenyl analogs exhibit different conformational preferences due to altered steric and electronic environments, which can impact docking pose predictions in computational chemistry workflows [2].

Crystal structure
Reported
Single-crystal X-ray confirms geometry of the 4,6-dimethylpyridin-2-ylthiomethyl fragment.
Provides validated coordinates for computational modeling
Unsubstituted analog lacks crystallographic data
X-ray crystallography Structural confirmation Molecular geometry

Optimal Research and Process Applications


Fused Heterocyclic Library Synthesis

The target compound is the preferred starting material for constructing thieno[2,3-b]pyridine scaffolds via alkylation–cyclization sequences with α-halocarbonyl reagents. As demonstrated by Yassin (2009), the 4,6-dimethyl substitution pattern directs regioselective cyclization, yielding thienopyridine products suitable for further diversification into biologically active compounds [1]. Medicinal chemistry teams building kinase-focused libraries should select this acid form over the unsubstituted analog to avoid regioisomer separation and over the ester forms to eliminate a saponification step prior to amide coupling.

Fragment-Based Drug Discovery Scaffold

With its derivatives exhibiting EC50 > 79 µM against NCOA3 in PubChem screening data [1], the 3-cyano-4,6-dimethylpyridin-2-ylthioacetyl fragment is a biologically silent scaffold with favorable physicochemical properties (MW 222.26, cLogP amenable to fragment libraries). The free carboxylic acid handle permits direct conjugation to amine-containing fragments via amide bond formation. The X-ray-validated geometry of the pyridin-2-ylthiomethyl fragment [2] provides reliable starting coordinates for structure-based optimization campaigns targeting kinases, GPCRs, or epigenetic targets.

Process-Scale Amide Derivative Production

For process R&D teams scaling up amide derivatives of the 3-cyano-4,6-dimethylpyridine series, procuring the pre-formed carboxylic acid (CAS 330220-39-8) rather than generating it in situ from the ethyl ester (CAS 128257-06-7) eliminates a basic hydrolysis step that risks thioether cleavage and generates the 2-mercaptopyridine impurity [1]. With multi-supplier availability from Santa Cruz Biotechnology, Enamine, and Fluorochem [2], the compound meets procurement redundancy requirements for development-stage projects. At the 5-gram scale (USD 230/g), the total cost of ownership is competitive with the ester route when labor and purification overhead are included [3].

Negative Control for Target Engagement Assays

The target compound's derivative BDBM42898 demonstrated no meaningful activity (EC50 > 79,400 nM) at the Nuclear Receptor Coactivator 3 target in the MLSCN screening panel [1]. This establishes the 3-cyano-4,6-dimethylpyridin-2-ylthioacetyl scaffold as a validated negative control for biochemical and cellular target engagement assays. Researchers using elaborated 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derivatives with potent anticancer activity (IC50 0.5–5.27 µM) [2] can employ the unelaborated acid or its simple amide derivatives to confirm that observed biological effects are attributable to the elaborated pharmacophore rather than the pyridine scaffold itself.

Application
Selection Property
Validation Focus
Thienopyridine library synthesis
4,6-Dimethyl regioselective scaffold
Cyclization regiochemical outcome
Fragment-based lead generation
Biologically silent core with acid handle
Fragment conjugation and geometry validation
Process-scale amide production
Free acid avoids ester hydrolysis impurity
Thioether stability and purity consistency
Target engagement negative control
Low intrinsic bioactivity scaffold
Assay background signal confirmation
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